tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl 1-(aminomethyl)-7-oxa-2-azaspiro[35]nonane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure It is characterized by the presence of a spiro junction, where two rings are connected through a single atom, and contains functional groups such as an amine and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a piperidine derivative.
Introduction of the aminomethyl group: This step involves the functionalization of the spirocyclic core with an aminomethyl group, often through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods typically focus on improving yield, purity, and scalability. Key considerations include the choice of solvents, reaction conditions, and purification techniques to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines or amides, while reduction of the ester group can produce alcohols.
Scientific Research Applications
tert-Butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific substitution pattern and functional groups. The presence of the aminomethyl group at the 1-position and the carboxylate ester at the 2-position distinguishes it from other similar compounds. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
2648948-25-6 |
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Molecular Formula |
C13H24N2O3 |
Molecular Weight |
256.3 |
Purity |
95 |
Origin of Product |
United States |
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